2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene
Overview
Description
2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene is an organic compound with the chemical formula C7H15O5PThis compound is used as an intermediate in organic chemical synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene involves several methods. One common method includes the oxidation of 2,2,6,6-tetramethylpiperidine or piperidine-N-oxide using oxidizing agents such as tert-butyl hydroperoxide . The reaction conditions typically involve room temperature and the use of organic solvents like ethanol or ether .
Chemical Reactions Analysis
2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes or ketones using oxidizing agents like tert-butyl hydroperoxide.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as an oxidizing agent in various reactions.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene involves its ability to act as an oxidizing agent. It can oxidize alcohols to aldehydes or ketones and catalyze oxidation reactions involving multiple substrates . The molecular targets and pathways involved in its action depend on the specific reactions and conditions used .
Comparison with Similar Compounds
2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Both compounds are used as oxidizing agents in organic synthesis.
Piperidine-N-oxide: Similar to TEMPO, it is used in oxidation reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for certain applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2,2,2-trimethoxy-4,5-dimethyl-1,3,2λ5-dioxaphosphole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-6-7(2)12-13(8-3,9-4,10-5)11-6/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHPXHSMBAZDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OP(O1)(OC)(OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061863 | |
Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1665-79-8 | |
Record name | 2,2,2-Trimethoxy-4,5-dimethyl-2λ5-1,3,2-dioxaphosphole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1665-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2lambda5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1665-79-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270090 | |
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Record name | 2.lambda.5-1,3,2-Dioxaphosphole, 2,2,2-trimethoxy-4,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,2-Dioxaphosphole, 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dihydro-2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphosphole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Q1: What are the main applications of 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene in organic synthesis?
A1: 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene has shown promise as a reagent in organic synthesis. One notable application is its reaction with 4,4′-bis(chloromethyl)biphenyl to synthesize 3,3′-(biphenyl-4,4′-diyl)dipentane-2,4-dione. [] This reaction highlights the compound's utility in constructing complex molecules. Additionally, it has been explored in photocondensation reactions with acetone. [] Further research is needed to fully explore its potential in synthesizing diverse chemical structures.
Q2: Can you elaborate on the thermal properties of compounds synthesized using 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene?
A2: Studies using thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC-DDSC) on 3,3′-(biphenyl-4,4′-diyl)dipentane-2,4-dione, a compound synthesized using 2,2,2-Trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene, reveal insightful thermal behavior. [] The compound exhibits a significant mass loss of 76.67% between 168°C and 436°C, attributed to decomposition reactions. The DTG analysis identifies a maximum heat release peak at 272°C, confirming the exothermic nature of the decomposition. Interestingly, DSC data reveals endothermic reactions at 210°C and 302°C. These findings suggest the compound possesses relatively high thermal stability up to 168°C.
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